

An In-depth Technical Guide to Fijimycin C: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Fijimycin C*

Cat. No.: B1466044

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Abstract

Fijimycin C is a naturally occurring depsipeptide belonging to the etamycin class of antibiotics. Isolated from a marine-derived *Streptomyces* species, it exhibits significant antibacterial activity, particularly against methicillin-resistant *Staphylococcus aureus* (MRSA). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Fijimycin C**. Detailed experimental protocols for its isolation, structure elucidation, and antimicrobial testing are presented, along with a diagrammatic representation of its proposed mechanism of action. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Chemical Structure and Physicochemical Properties

Fijimycin C is a cyclic depsipeptide, a class of compounds characterized by the presence of both peptide and ester bonds in their macrocyclic structure. It was first isolated from the fermentation broth of *Streptomyces* sp. strain CNS-575, cultured from a marine sediment sample collected in Fiji.^{[1][2][3]}

The planar structure of **Fijimycin C** was elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS/MS) analysis.^{[1][2][3]} Notably, its

structure is closely related to Fijimycin A, with the key difference being the substitution of an alanine residue in Fijimycin A with a serine residue in **Fijimycin C**.^[1]

Physicochemical Data

A summary of the key physicochemical properties of **Fijimycin C** is provided in the table below.

Property	Value	Source
Molecular Formula	C44H62N8O12	^{[1][2][4]}
Molecular Weight	895 g/mol	^[4]
Appearance	Amorphous white powder	^{[1][2]}
Solubility	Soluble in organic solvents such as methanol and DMSO	Inferred from isolation protocols
HRESIMS	m/z [M+Na] ⁺ 917.4365 (calculated 917.4379)	^{[1][2]}

Biological Activity and Mechanism of Action

Fijimycin C demonstrates potent antibacterial activity, particularly against Gram-positive bacteria. Its efficacy against MRSA strains highlights its potential as a lead compound for the development of new treatments for antibiotic-resistant infections.^{[1][2][3][5]}

Antibacterial Spectrum

The minimum inhibitory concentration (MIC) values of **Fijimycin C** against several MRSA strains are summarized in the table below. The MIC100 values indicate the concentration at which 100% of the bacterial growth was inhibited.^[1]

Bacterial Strain	Type	MIC100 (µg/mL)
Staphylococcus aureus (ATCC33591)	Hospital-associated MRSA	4-8
Staphylococcus aureus (Sanger 252)	Sequenced hospital-associated MRSA	4-8
Staphylococcus aureus (UAMS1182)	Community-associated MRSA	8-16

Proposed Mechanism of Action

As a member of the etamycin class, which are Group B streptogramins, **Fijimycin C** is proposed to inhibit bacterial protein synthesis.[1][4] This inhibition is achieved by binding to the bacterial ribosome, thereby halting the process of translation and leading to bacterial cell death.[4]

Caption: Proposed mechanism of action for **Fijimycin C**.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the isolation, characterization, and biological evaluation of **Fijimycin C**.

Fermentation and Isolation

Fijimycin C was isolated from a large-scale fermentation of *Streptomyces* sp. strain CNS-575.

Caption: General workflow for the isolation of **Fijimycin C**.

- Fermentation: The *Streptomyces* sp. strain CNS-575 was cultured in a suitable liquid medium to allow for the production of secondary metabolites, including **Fijimycin C**.
- Extraction: The fermentation broth was extracted with an organic solvent, such as ethyl acetate, to separate the organic compounds from the aqueous medium.
- Chromatography: The crude extract was subjected to a series of chromatographic separations to purify **Fijimycin C**. This typically involves:

- Vacuum Liquid Chromatography (VLC): The crude extract was first fractionated using VLC on a silica gel column.
- High-Performance Liquid Chromatography (HPLC): Fractions containing **Fijimycin C** were further purified using reversed-phase HPLC. A Phenomenex Luna C18 column (10 mm x 250 mm, 5 µm) with a mobile phase of 65% aqueous acetonitrile (CH₃CN) at a flow rate of 2.5 mL/min was used.^[2] UV detection was performed at 254 nm.^[2] **Fijimycin C** eluted at a retention time of 17.5 minutes under these conditions.^[2]

Structure Elucidation

The chemical structure of **Fijimycin C** was determined using the following spectroscopic and analytical techniques:

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of **Fijimycin C**.^{[1][2]}
- NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR experiments were conducted to determine the connectivity of the atoms and the sequence of the amino acid and other constituent units.^{[1][2]}
- Marfey's Method: The absolute configurations of the component amino acids were established using Marfey's method, which involves derivatization of the amino acids followed by HPLC analysis.^{[1][2][3]}

Antibacterial Susceptibility Testing

The in vitro antibacterial activity of **Fijimycin C** was evaluated using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

- Bacterial Strains: Methicillin-resistant *Staphylococcus aureus* (MRSA) strains, including ATCC33591, Sanger 252, and UAMS1182, were used.^[1]
- Assay Conditions: The assay was performed in 96-well microtiter plates.
- Inoculum Preparation: Bacterial cultures were grown to a specific optical density and then diluted to a standardized concentration.

- Compound Preparation: **Fijimycin C** was serially diluted in the appropriate growth medium.
- Incubation: The bacterial inoculum was added to the wells containing the serially diluted compound. The plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC was determined as the lowest concentration of **Fijimycin C** that completely inhibited visible bacterial growth.

Conclusion

Fijimycin C is a promising antibacterial depsipeptide with potent activity against clinically relevant MRSA strains. Its unique chemical structure, derived from a marine microorganism, makes it an attractive candidate for further investigation and development as a novel antibiotic. The detailed information on its structure, properties, and biological evaluation methods provided in this guide serves as a foundational resource for researchers in the field of infectious disease and natural product drug discovery. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for chemical modification to enhance its therapeutic properties.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Fijimycin C: Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1466044#chemical-structure-and-properties-of-fijimycin-c]

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